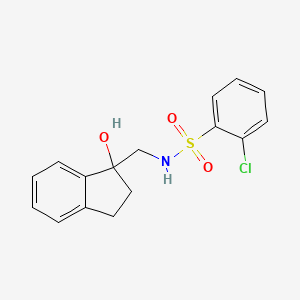

2-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide

Description

2-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2-chloro-substituted benzene ring linked via a sulfonamide group to a dihydroindene scaffold. The dihydroindene moiety contains a hydroxymethyl substituent at the 1-position, contributing to its stereoelectronic properties.

Properties

IUPAC Name |

2-chloro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S/c17-14-7-3-4-8-15(14)22(20,21)18-11-16(19)10-9-12-5-1-2-6-13(12)16/h1-8,18-19H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQNGCFTAAUTRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=CC=CC=C3Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indene core. One common approach is the Friedel-Crafts alkylation of indene with chloroform in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction forms the chloro-substituted indene intermediate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Production of reduced forms of the compound.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

Biology: Its derivatives are explored for potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to evaluate its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzenesulfonamides

The following table summarizes key structural and physicochemical differences between the target compound and related benzenesulfonamide derivatives:

Key Observations:

- Core Scaffolds: The target compound’s dihydroindene core distinguishes it from pyrimidine (), thiophene (), and pyrazole () derivatives. The dihydroindene’s bicyclic structure may enhance rigidity and binding selectivity compared to monocyclic systems.

- Substituent Effects: Electron-Withdrawing Groups: The 2-chloro substituent on the benzene ring is common across multiple compounds (), increasing sulfonamide acidity (pKa ~10–11). Hydrophilic Moieties: The target’s hydroxymethyl group may improve aqueous solubility compared to ’s methoxy-pyrimidine (more lipophilic) and ’s methyl-pyrazole . Linker Diversity: Ethylamino (), cyclopentyl (), and pyrimidine () linkers modulate steric bulk and conformational flexibility, affecting target binding.

Biological Activity

2-Chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its synthesis, biological properties, and relevant research findings.

The chemical structure of this compound includes a chloro group and a benzenesulfonamide moiety, which are known to influence its biological activity. The molecular formula is C16H16ClN2O3S, and its IUPAC name is 2-chloro-N-[(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide .

Synthesis

The synthesis typically involves multi-step organic reactions starting from suitable precursors. The introduction of the benzenesulfonamide group may require the use of strong acids or bases under controlled conditions to ensure high purity and yield .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its antibacterial activity against various strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

| Escherichia coli | 8.33 - 23.15 μM |

The compound demonstrated bactericidal action by inhibiting protein synthesis and nucleic acid production pathways . It also showed moderate to good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis .

Antifungal Activity

The antifungal potential of the compound was assessed against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate activity . The compound's structure suggests that modifications could enhance its antifungal efficacy.

Case Studies

A notable study explored the effects of related compounds on biofilm formation and bacterial virulence. The findings suggested that the mechanism of action involves interaction with specific molecular targets related to biofilm formation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling a sulfonamide precursor with a substituted indene derivative. For example, visible-light-promoted N-H insertion reactions using donor/donor diazo precursors (e.g., as described for structurally similar sulfonamides) can enhance regioselectivity and reduce side reactions . Column chromatography (hexane:EtOAc gradients) is commonly used for purification, with yields averaging 50–70%. Optimization may require adjusting stoichiometry, solvent polarity, and light intensity to minimize byproducts like unreacted intermediates or dimerization .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- Methodological Answer :

- Spectroscopy : 1H/13C NMR (e.g., δ 7.50–7.41 ppm for aromatic protons, δ 4.30 ppm for methylene protons adjacent to sulfonamide) and FT-IR (e.g., ν ~1349 cm⁻¹ for S=O stretching) are critical for confirming functional groups .

- Crystallography : Single-crystal X-ray diffraction (SHELX refinement) resolves stereochemistry and hydrogen-bonding networks, particularly for the indene hydroxyl group and sulfonamide moiety .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., [M+Na]+ peaks) .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic media?

- Methodological Answer : The compound exhibits limited aqueous solubility due to its hydrophobic indene and chloroaryl groups. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred solvents for biological assays. Stability studies under varying pH (e.g., 4–9) and temperature (e.g., 25–60°C) should be conducted using HPLC to monitor degradation products, focusing on hydrolysis of the sulfonamide bond or oxidation of the indene hydroxyl group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and intermolecular interactions of this compound in catalytic or biological systems?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO energies) to predict electrophilic/nucleophilic sites. For example, the chloroaryl group acts as an electron-deficient region, while the indene hydroxyl group participates in hydrogen bonding. Molecular electrostatic potential (MEP) maps identify charge distribution, aiding in docking studies for biological targets .

Q. What experimental strategies reconcile contradictions in observed vs. predicted biological activity (e.g., antimicrobial assays vs. computational docking)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound aggregation. Validate computational predictions (e.g., binding affinity to bacterial enzymes) with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). For inconsistent MIC values, repeat assays with controlled oxygen levels (anaerobic vs. aerobic) and include efflux pump inhibitors to rule out resistance mechanisms .

Q. How does stereochemistry at the indene hydroxyl group influence pharmacological activity, and how can enantioselective synthesis be achieved?

- Methodological Answer : Chiral resolution via HPLC with a cellulose-based column separates enantiomers. Pharmacological assays comparing (R)- and (S)-enantiomers can reveal stereospecific effects (e.g., inhibition of cyclooxygenase isoforms). Asymmetric catalysis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts enables enantioselective synthesis .

Q. What are the challenges in crystallizing this compound, and how can solvent/supersaturation parameters be optimized?

- Methodological Answer : Slow evaporation from mixed solvents (e.g., dichloromethane/methanol) promotes crystal growth. Challenges include polymorphism and solvent inclusion. Use SHELXD for structure solution from twinned crystals and SHELXL for refining disordered regions. Dynamic light scattering (DLS) monitors nucleation rates during supersaturation trials .

Data Contradiction and Reproducibility Analysis

Q. How should researchers address discrepancies in reported biological activity across studies (e.g., antimicrobial potency in Gram-positive vs. Gram-negative bacteria)?

- Methodological Answer : Standardize assay protocols (e.g., CLSI guidelines) and validate compound purity (>95% by HPLC). Cross-reference with structurally analogous compounds (e.g., chlorosulfuron derivatives) to identify structure-activity relationships (SAR). Contradictions may arise from differences in bacterial membrane permeability or efflux mechanisms, which can be probed using liposome permeability assays .

Q. What analytical techniques resolve conflicting data on metabolic stability (e.g., hepatic microsomal vs. plasma stability assays)?

- Methodological Answer : LC-MS/MS quantifies parent compound and metabolites (e.g., hydroxylation at the indene ring or sulfonamide cleavage). Incubate with human/rat liver microsomes + NADPH to simulate Phase I metabolism. Compare with plasma stability studies (37°C, pH 7.4) to distinguish enzymatic vs. non-enzymatic degradation .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.